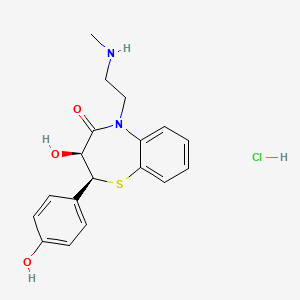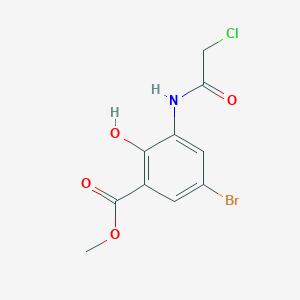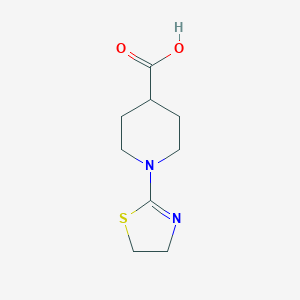
2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine
説明
2-Chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is a complex organic compound. It is used for the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .
Synthesis Analysis
The synthesis of 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine involves several steps. One method involves the chlorination of 2-chloro-5-methylpyridine . Another method involves the reaction of 2-chloro-5-methylpyridine with a chlorinating agent . The reaction takes place at a temperature between 0°C and 200°C . Another synthesis method involves the use of 2-chloro-5-methylpyridine and a solvent, with a catalyst, reflux, and passing chlorine gas .Molecular Structure Analysis
The molecular structure of 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is complex. The empirical formula is C6H5Cl2N and the molecular weight is 162.02 .Chemical Reactions Analysis
The chemical reactions involving 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine are complex and varied. It is used in the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine include a boiling point of 97 °C/30 mmHg , a density of 1.169 g/mL at 25 °C , and a refractive index of n20/D 1.53 .科学的研究の応用
Synthesis of Trifluoromethylpyridines
- Scientific Field : Organic Chemistry, Agrochemical and Pharmaceutical Industries .
- Application Summary : 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . The number of chlorine atoms introduced to the pyridine ring can be controlled by the simultaneous vapor–phase reaction .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of Neonicotinoid Compounds
- Scientific Field : Organic Chemistry, Agrochemical Industry .
- Application Summary : 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine can be used for the synthesis of new neonicotinoid compounds .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Synthesis of Pesticides
- Scientific Field : Organic Chemistry, Agrochemical Industry .
- Application Summary : 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is used as an intermediate in the synthesis of pesticides .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Synthesis of 2-Methylthio-5-Pyridinemethylene Amine
- Scientific Field : Organic Chemistry .
- Application Summary : 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine may be used in the synthesis of 2-methylthio-5-pyridinemethylene amine .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Synthesis of Pyridine-Containing Ligands
- Scientific Field : Organic Chemistry .
- Application Summary : 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is a precursor to pyridine-containing ligands .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Pesticide Intermediate
- Scientific Field : Organic Chemistry, Agrochemical Industry .
- Application Summary : 2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine is a pesticide intermediate .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Safety And Hazards
特性
IUPAC Name |
2-chloro-5-[[4-(chloromethyl)triazol-1-yl]methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c10-3-8-6-15(14-13-8)5-7-1-2-9(11)12-4-7/h1-2,4,6H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBXSDSNYVQDFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=C(N=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-((4-(chloromethyl)-1H-1,2,3-triazol-1-yl)methyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate](/img/structure/B1434323.png)



![3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434328.png)


![8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B1434334.png)


![1,1-Difluorospiro[2.5]octan-6-ol](/img/structure/B1434337.png)


